
シス-ラニチジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cis-Ranitidine: is a histamine H2 receptor antagonist that is widely used to decrease stomach acid production. It is commonly used in the treatment of peptic ulcer disease, gastroesophageal reflux disease, and Zollinger–Ellison syndrome . The compound works by blocking histamine, thus decreasing the amount of acid released by the cells in the stomach .
科学的研究の応用
Gastrointestinal Disorders
Cis-Ranitidine is widely utilized in the management of:
- Peptic Ulcer Disease : It aids in healing ulcers by reducing acid secretion.
- Gastroesophageal Reflux Disease : It alleviates symptoms by decreasing gastric acidity.
- Zollinger-Ellison Syndrome : It helps control excessive gastric acid production associated with this rare condition.
Cancer Research
Recent studies have investigated the potential links between cis-Ranitidine use and cancer risk:
- A multinational cohort study involving over 1 million participants found no significant association between cis-Ranitidine use and increased cancer risk compared to other histamine-2 receptor antagonists .
- Another study specifically examined bladder and kidney cancer risks among users of cis-Ranitidine and found no substantial increase in occurrences .
Pharmacological Research
Cis-Ranitidine serves as a model compound in pharmacological studies aimed at understanding the mechanisms of histamine H2 receptor antagonism. Its biochemical properties are crucial for exploring new therapeutic agents targeting similar pathways.
Case Studies
Several notable studies highlight the applications and implications of cis-Ranitidine:
- Cancer Risk Assessment : A cohort study published in JAMA Network Open analyzed cancer incidence among ranitidine users across multiple countries. The findings indicated that while there was a concern regarding contamination with N-nitrosodimethylamine (a potential carcinogen), no significant increase in overall cancer risk was observed among users compared to non-users of other H2 antagonists .
- Gastrointestinal Cancer Analysis : A study assessing the association between ranitidine exposure and gastrointestinal cancers reported lower adjusted odds ratios for GI cancers among users compared to non-users across various prescription durations .
作用機序
Target of Action
cis-Ranitidine, commonly known as Ranitidine, is a histamine H2-receptor antagonist . The primary targets of cis-Ranitidine are the histamine H2 receptors found on gastric parietal cells . These receptors play a crucial role in the secretion of gastric acid, which is essential for digestion.
Mode of Action
cis-Ranitidine works by reversibly binding to the histamine H2 receptors on the gastric parietal cells . This binding inhibits the action of histamine, a compound that stimulates gastric acid secretion . By blocking the action of histamine, cis-Ranitidine effectively reduces the secretion of gastric acid .
Biochemical Pathways
The biochemical pathway affected by cis-Ranitidine involves the histamine-stimulated secretion of gastric acid . Under normal conditions, the hormone gastrin stimulates the release of histamine, which then binds to the H2 receptors, leading to the secretion of gastric acid . By inhibiting the binding of histamine to the H2 receptors, cis-Ranitidine disrupts this pathway, leading to a decrease in gastric acid secretion .
Pharmacokinetics
The pharmacokinetics of cis-Ranitidine involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, the absorption of cis-Ranitidine is rapid, with peak plasma concentrations occurring at 1 to 3 hours . The bioavailability of cis-Ranitidine after oral administration is approximately 50% due to presystemic hepatic metabolism . Plasma protein binding of cis-Ranitidine is approximately 15%, and the apparent volume of distribution is greater than body volume . The elimination half-life is almost 2 hours .
Result of Action
The molecular and cellular effects of cis-Ranitidine’s action primarily involve the reduction of gastric acid secretion . This reduction helps to prevent and treat gastric-acid associated conditions, including ulcers . By decreasing gastric acid secretion, cis-Ranitidine can relieve uncomfortable symptoms of these conditions and promote healing .
Action Environment
The action, efficacy, and stability of cis-Ranitidine can be influenced by various environmental factors. For instance, the presence of food has no effect on the kinetics of cis-Ranitidine, but concurrent administration of antacids reduces its absorption . Additionally, renal disease can increase cis-Ranitidine plasma concentrations through reduced clearance and possibly increased bioavailability . Chronic liver disease can increase the bioavailability of cis-Ranitidine and reduce its clearance .
生化学分析
Biochemical Properties
cis-Ranitidine plays a crucial role in biochemical reactions, particularly in the stomach where it inhibits the action of histamine at the histamine H2 receptors found on the gastric parietal cells. This inhibition results in a decrease in basal and nocturnal gastric acid secretion, thereby increasing the pH of the stomach and aiding in the treatment of gastric ulcers and gastroesophageal reflux disease .
Cellular Effects
cis-Ranitidine influences cell function by interacting with the histamine H2 receptors on the gastric parietal cells. By inhibiting these receptors, it reduces the production of stomach acid, which can have a significant impact on various cellular processes, including cell signaling pathways and cellular metabolism .
Molecular Mechanism
At the molecular level, cis-Ranitidine exerts its effects by binding to the histamine H2 receptors on the gastric parietal cells. This binding inhibits the normal action of histamine, leading to a decrease in gastric acid production .
Temporal Effects in Laboratory Settings
It is known that the drug has a relatively long half-life, allowing it to provide sustained relief from symptoms over a prolonged period .
Metabolic Pathways
cis-Ranitidine is involved in metabolic pathways related to the metabolism of histamine. It interacts with the histamine H2 receptors, inhibiting the normal action of histamine and thereby reducing gastric acid production .
Subcellular Localization
The subcellular localization of cis-Ranitidine is primarily at the histamine H2 receptors found on the gastric parietal cells. By binding to these receptors, it inhibits the normal action of histamine, leading to a decrease in gastric acid production .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cis-Ranitidine involves several steps. One of the key steps is the reaction of 5-(dimethylamino)methylfurfurylthioethylamine with l-methylthio-l-(N-methylamino)-2-nitroethylene . This reaction is typically carried out under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of cis-Ranitidine often involves the use of bis(dimethylamino)methane and cysteamine . The process is optimized to increase the yield of the intermediate compounds, which are then converted to cis-Ranitidine through further chemical reactions .
化学反応の分析
Types of Reactions: cis-Ranitidine undergoes various types of chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include bis(dimethylamino)methane, cysteamine, and l-methylthio-l-(N-methylamino)-2-nitroethylene . The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Major Products: The major products formed from these reactions include various intermediates that are further processed to produce cis-Ranitidine .
類似化合物との比較
Similar Compounds: Similar compounds to cis-Ranitidine include cimetidine, famotidine, lafutidine, nizatidine, and roxatidine .
Comparison: cis-Ranitidine has a far-improved tolerability profile compared to cimetidine, with fewer adverse drug reactions and longer-lasting action . It also has 10 times the activity of cimetidine . Unlike cimetidine, cis-Ranitidine has a lower affinity for CYP450, resulting in fewer side effects . Famotidine and nizatidine, on the other hand, have no significant CYP450 interactions .
Conclusion
cis-Ranitidine is a valuable compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique mechanism of action and improved tolerability profile make it a preferred choice for treating various gastric acid-related conditions.
生物活性
Introduction
Cis-Ranitidine, a derivative of ranitidine, is primarily known for its role as a histamine H2-receptor antagonist. This compound is utilized in the treatment of conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers by inhibiting gastric acid secretion. Recent studies have explored its biological activity beyond acid suppression, including potential implications for cancer risk and other physiological effects.
Cis-Ranitidine functions by selectively blocking H2 receptors in the gastric parietal cells, leading to decreased secretion of gastric acid. This mechanism is crucial for managing acid-related disorders. The compound also exhibits various pharmacological activities, including anti-inflammatory and potential immunomodulatory effects, which are under investigation.
1. Cancer Risk Assessment
Recent research has focused on the association between ranitidine use and cancer risk, particularly concerning gastrointestinal cancers. A significant study analyzed data from multiple cohorts and found that while some analyses suggested a slight increase in cancer risk among ranitidine users compared to other H2-receptor antagonists, the overall hazard ratios indicated no significant increase in risk.
- Table 1: Cancer Risk Associated with Ranitidine Use
2. Gastrointestinal Effects
Cis-Ranitidine's impact on gastrointestinal health has been a subject of interest due to its acid-suppressing properties.
- A study indicated that ranitidine usage correlated with a reduced incidence of gastrointestinal cancers in certain populations, suggesting a protective effect against conditions like esophageal and gastric cancers when used appropriately .
3. Case Studies
Several case studies have highlighted the effects of cis-ranitidine in specific patient populations:
- Case Study: Necrotizing Enterocolitis in Preterm Infants
4. Pharmacokinetics and Drug Interactions
Understanding the pharmacokinetics of cis-ranitidine is essential for optimizing its therapeutic use.
- Table 2: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Bioavailability | ~50% |
Peak Plasma Concentration (Cmax) | Varies with dosage |
Half-life (t1/2) | Approximately 2-3 hours |
Metabolism | Hepatic via cytochrome P450 enzymes |
Cis-ranitidine may interact with other medications, influencing their efficacy and safety profiles, particularly concerning drugs metabolized by similar pathways.
特性
CAS番号 |
667463-27-6 |
---|---|
分子式 |
C₁₃H₂₂N₄O₃S |
分子量 |
314.4 |
同義語 |
cis-N-[2-[[[-5-[(Dimethylamino)methyl)]-2-furanyl]methyl]thio]ethyl]-N’-methyl-2-nitro-1,1-ethenediamine Hydrochloride; cis-AH 19065; cis-Azantac; cis-Melfax; cis-Raniben; cis-Ranidil; cis-Raniplex; cis-Zantac; cis-Zintac |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。